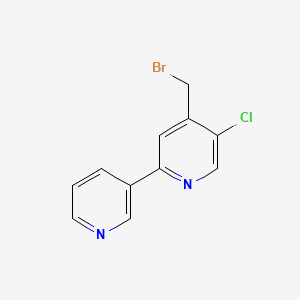
4-(Bromomethyl)-5-chloro-2,3'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-5-chloro-2,3’-bipyridine is an organic compound that belongs to the class of bipyridines, which are characterized by two pyridine rings connected by a single bond. This compound is notable for its bromomethyl and chloro substituents, which confer unique chemical properties and reactivity. It is used in various fields, including organic synthesis, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Bromination of 5-chloro-2,3’-bipyridine: : The synthesis of 4-(Bromomethyl)-5-chloro-2,3’-bipyridine typically begins with the bromination of 5-chloro-2,3’-bipyridine. This reaction is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the selective bromination at the 4-position of the bipyridine ring.
-
Industrial Production Methods: : Industrially, the production of 4-(Bromomethyl)-5-chloro-2,3’-bipyridine can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the bromination process.
Analyse Des Réactions Chimiques
Types of Reactions
-
Substitution Reactions: : 4-(Bromomethyl)-5-chloro-2,3’-bipyridine undergoes nucleophilic substitution reactions due to the presence of the bromomethyl group. Common nucleophiles include amines, thiols, and alkoxides, which can replace the bromine atom to form various substituted bipyridines.
-
Oxidation and Reduction: : The compound can also participate in oxidation and reduction reactions. For instance, the bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Major Products
Substituted Bipyridines: Depending on the nucleophile used, products can include azido, thiocyano, or amino derivatives of 5-chloro-2,3’-bipyridine.
Carboxylic Acids: Oxidation of the bromomethyl group yields carboxylic acid derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 4-(Bromomethyl)-5-chloro-2,3’-bipyridine serves as a versatile building block for the construction of more complex molecules. It is used in the synthesis of ligands for coordination chemistry and catalysts for various organic transformations.
Biology and Medicine
The compound is explored for its potential biological activities. Derivatives of bipyridines are known to exhibit antimicrobial, antiviral, and anticancer properties. Research is ongoing to develop new pharmaceuticals based on this scaffold.
Industry
In the materials science field, 4-(Bromomethyl)-5-chloro-2,3’-bipyridine is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs)
Mécanisme D'action
The mechanism by which 4-(Bromomethyl)-5-chloro-2,3’-bipyridine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Bromomethyl)-2,2’-bipyridine: Similar in structure but lacks the chloro substituent, which can affect its reactivity and applications.
4-(Chloromethyl)-5-chloro-2,3’-bipyridine: Similar but with a chloromethyl group instead of bromomethyl, leading to different reactivity in substitution reactions.
Uniqueness
4-(Bromomethyl)-5-chloro-2,3’-bipyridine is unique due to the presence of both bromomethyl and chloro substituents, which provide a distinct combination of reactivity and electronic properties. This makes it particularly useful in applications requiring specific substitution patterns and electronic characteristics.
Propriétés
Formule moléculaire |
C11H8BrClN2 |
|---|---|
Poids moléculaire |
283.55 g/mol |
Nom IUPAC |
4-(bromomethyl)-5-chloro-2-pyridin-3-ylpyridine |
InChI |
InChI=1S/C11H8BrClN2/c12-5-9-4-11(15-7-10(9)13)8-2-1-3-14-6-8/h1-4,6-7H,5H2 |
Clé InChI |
UCUXPYSOZOHUQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=NC=C(C(=C2)CBr)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


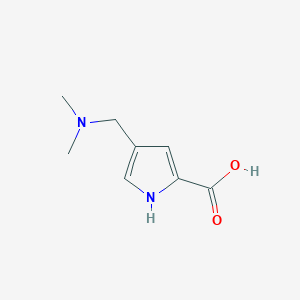

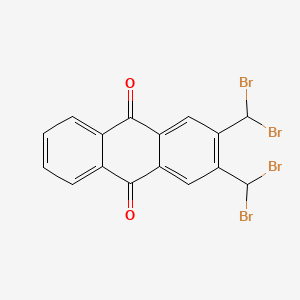

![[1(2H),2'-Bipyridin]-2-one, 4'-methyl-4,6-diphenyl-](/img/structure/B13140327.png)
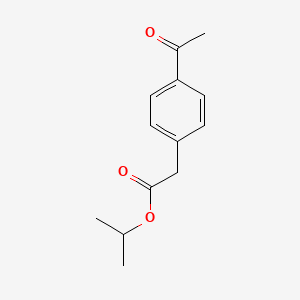
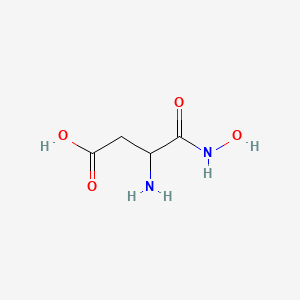
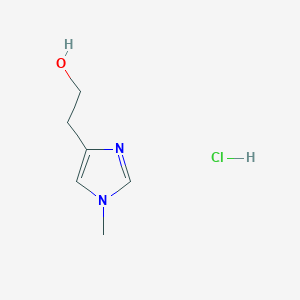

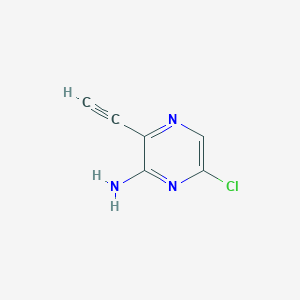
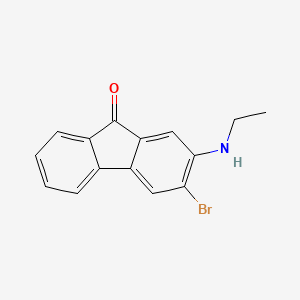
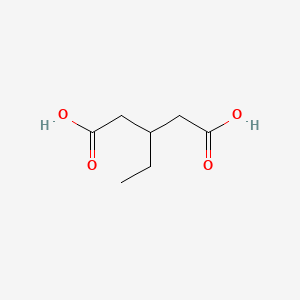

![5-Bromoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13140394.png)
